molecular formula C9H9F4N B13326124 2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline

2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13326124
M. Wt: 207.17 g/mol
InChI Key: ASDXHHOGYROFFK-UHFFFAOYSA-N
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Description

2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound belonging to the class of trifluoromethylbenzene derivatives This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 2-fluoro-3-methylaniline with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-3-(trifluoromethyl)aniline: Similar in structure but lacks the methyl group.

    2-methyl-3-(trifluoromethyl)aniline: Similar but lacks the fluoro group.

    2-(trifluoromethyl)aniline: Lacks both the fluoro and methyl groups.

Uniqueness

2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties. These groups can enhance the compound’s stability, reactivity, and biological activity, making it valuable in various applications.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H9F4N/c1-6-3-2-4-7(8(6)10)14-5-9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

ASDXHHOGYROFFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC(F)(F)F)F

Origin of Product

United States

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